2-[2-(3-Methoxy-4-oxo-1-cyclohexa-2,5-dienylidene)hydrazinyl]benzoic acid
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Overview
Description
2-[2-(3-methoxy-4-oxo-1-cyclohexa-2,5-dienylidene)hydrazinyl]benzoic acid is a member of benzoic acids.
Scientific Research Applications
Metal-Ligand Assisted E/Z Isomerization
Research demonstrates the use of 2-[2-(3-Methoxy-4-oxo-1-cyclohexa-2,5-dienylidene)hydrazinyl]benzoic acid in the synthesis of Cu(II) and Co(II) complexes. These complexes are catalyst precursors for the oxidation of secondary alcohols to ketones. An interesting aspect is the E/Z isomerization of the ligand induced cooperatively by an auxiliary ligand and the metal ion (Cu(II)) (Mahmudov et al., 2014).
Synthesis of Novel Hsp90 Inhibitor
A derivative of this compound was used in the synthesis of a novel Hsp90 inhibitor. This research contributes to the development of potential therapeutic agents, demonstrating the versatility of this compound in pharmaceutical research (Wang Xiao-long, 2011).
Anticonvulsant Evaluation
This compound has also been involved in the synthesis of pyrimidine-5-carbonitrile derivatives, which were evaluated for their anticonvulsant effects. Such research highlights the potential application in neurological disorders treatment (Shaquiquzzaman et al., 2012).
Preparation of Phenolic Compounds
In another study, derivatives similar to this compound were used to isolate phenolic compounds from Scorzonera judaica roots. These compounds were evaluated for cytotoxic activity, which is crucial in cancer research (Bader et al., 2011).
Synthesis of Prenylated p-Hydroxybenzoic Acid Derivatives
The compound has been involved in the synthesis of prenylated benzoic acid derivatives with antimicrobial and molluscicidal activity. This signifies its role in developing compounds with potential applications in agriculture and healthcare (Orjala et al., 1993).
Properties
CAS No. |
25538-78-7 |
---|---|
Molecular Formula |
C14H12N2O4 |
Molecular Weight |
272.26 g/mol |
IUPAC Name |
2-[(4-hydroxy-3-methoxyphenyl)diazenyl]benzoic acid |
InChI |
InChI=1S/C14H12N2O4/c1-20-13-8-9(6-7-12(13)17)15-16-11-5-3-2-4-10(11)14(18)19/h2-8,17H,1H3,(H,18,19) |
InChI Key |
CZGWCKMLZNHPDG-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)N=NC2=CC=CC=C2C(=O)O)O |
Canonical SMILES |
COC1=C(C=CC(=C1)N=NC2=CC=CC=C2C(=O)O)O |
25538-78-7 | |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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